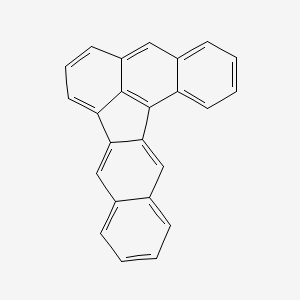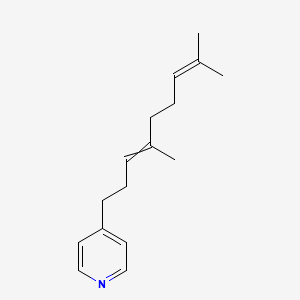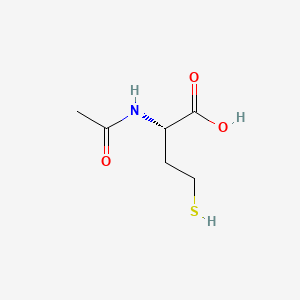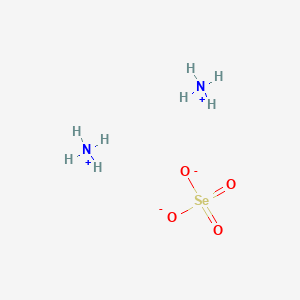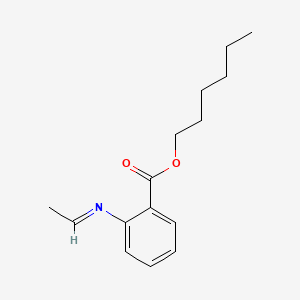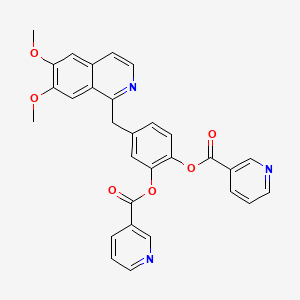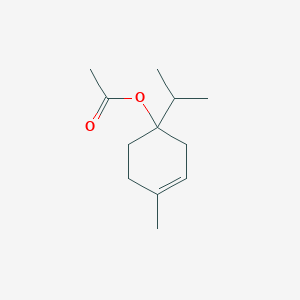
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methylcyclohex-3-en-1-yl acetate is a p-menthane monoterpenoid.
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate is a natural product found in Caesulia axillaris, Chamaecyparis lawsoniana, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Transformations and Syntheses
Acid-Catalyzed Rearrangements
The compound undergoes acid-catalyzed rearrangements, forming different chemical structures under specific conditions. This can be useful in synthesizing new chemical entities or intermediates for further reactions (Vittorelli et al., 1975).
Synthesis from Limonene
It can be synthesized from limonene, showcasing its potential in deriving complex chemicals from simpler, naturally occurring compounds. This synthesis highlights the versatility of this compound in chemical manufacturing (Dai Ying, 2009).
Role in Oxidation Reactions
The compound is involved in oxidation reactions, which are fundamental in organic chemistry for the formation of new bonds and molecules (Doyle et al., 1984).
Enzymatic Hydrolysis and Chiral Syntheses
Enzymatic hydrolysis of related compounds yields chiral alcohols, indicating potential applications in asymmetric synthesis and chiral drug development (Mori & Puapoomchareon, 1991).
Cyclopropanation of Alkenes
The compound's derivatives are used in the asymmetric cyclopropanation of alkenes, a critical reaction in organic synthesis and pharmaceutical chemistry (Østergaard et al., 2001).
Propriétés
Numéro CAS |
4821-04-9 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9(2)12(14-11(4)13)7-5-10(3)6-8-12/h5,9H,6-8H2,1-4H3 |
Clé InChI |
BFCBRSFYYLSTAA-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C(C)C)OC(=O)C |
SMILES canonique |
CC1=CCC(CC1)(C(C)C)OC(=O)C |
| 4821-04-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


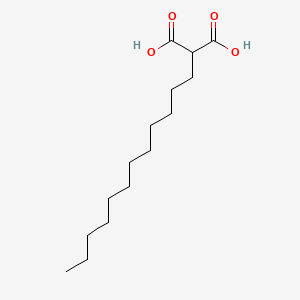
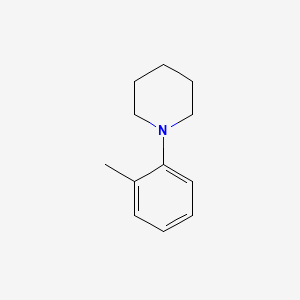

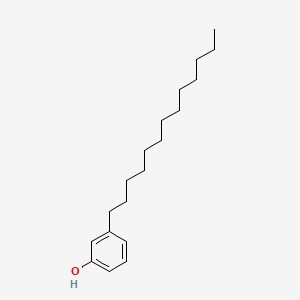
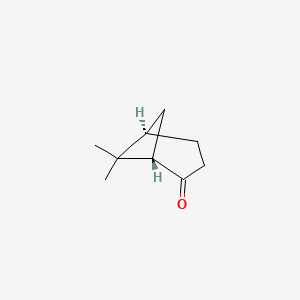
![4-[(6-Chloro-2-benzothiazolyl)oxy]phenol](/img/structure/B1620121.png)

